molecular formula C10H18N4O3 B15302472 tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate

tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate

Cat. No.: B15302472
M. Wt: 242.28 g/mol
InChI Key: JHTJGWIINIDDLJ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate is a compound that features a tert-butyl ester group, an azido group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

The synthesis of tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative, which undergoes azidation to introduce the azido group. The hydroxyl group can be introduced through selective oxidation or reduction reactions. Finally, the tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions .

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and tert-butyl chloroformate. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate involves its ability to undergo bioorthogonal reactions due to the presence of the azido group. This allows it to selectively react with specific molecular targets without interfering with natural biological processes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules .

Properties

Molecular Formula

C10H18N4O3

Molecular Weight

242.28 g/mol

IUPAC Name

tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-7(12-13-11)4-8(15)6-14/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

JHTJGWIINIDDLJ-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)O)N=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.